2-methyl-N-[2-methyl-5-(5-{[(2-methylphenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
2-METHYL-N-{2-METHYL-5-[5-(2-METHYLBENZAMIDO)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-{2-METHYL-5-[5-(2-METHYLBENZAMIDO)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-methylbenzamide and 1,3-benzoxazole derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization, chromatography, and distillation are employed to purify the compound. The use of automated reactors and advanced analytical tools helps in monitoring the reaction progress and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-{2-METHYL-5-[5-(2-METHYLBENZAMIDO)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-METHYL-N-{2-METHYL-5-[5-(2-METHYLBENZAMIDO)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-METHYL-N-{2-METHYL-5-[5-(2-METHYLBENZAMIDO)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-phenylbenzamide
- N-Methylbenzoylaniline
- N-Phenyl-N-methylbenzamide
Uniqueness
Compared to similar compounds, 2-METHYL-N-{2-METHYL-5-[5-(2-METHYLBENZAMIDO)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE stands out due to its complex structure, which includes multiple benzene rings and amide groups. This complexity contributes to its unique chemical behavior and potential for diverse applications. The presence of the benzoxazole moiety further enhances its biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H25N3O3 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-methyl-N-[2-[4-methyl-3-[(2-methylbenzoyl)amino]phenyl]-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C30H25N3O3/c1-18-8-4-6-10-23(18)28(34)31-22-14-15-27-26(17-22)33-30(36-27)21-13-12-20(3)25(16-21)32-29(35)24-11-7-5-9-19(24)2/h4-17H,1-3H3,(H,31,34)(H,32,35) |
InChI Key |
DNESKCLPJPDMTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4C)NC(=O)C5=CC=CC=C5C |
Origin of Product |
United States |
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